1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine
Description
1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine is a synthetic piperazine derivative characterized by a cyclohexyl group at the 1-position and a 4-ethylbenzyl substituent at the 4-position.
Properties
Molecular Formula |
C19H30N2 |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H30N2/c1-2-17-8-10-18(11-9-17)16-20-12-14-21(15-13-20)19-6-4-3-5-7-19/h8-11,19H,2-7,12-16H2,1H3 |
InChI Key |
LJVJTEXKTXQCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-cyclohexyl-4-(4-ethylbenzyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-4-(4-ethylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using reagents like alkyl halides or aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Cyclohexyl-4-(4-ethylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, such as neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions and potentially providing therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among 1-cyclohexylpiperazine derivatives and their pharmacological implications:
Pharmacological Activity
- MT-45 : Exhibits potent μ-opioid receptor agonism (analgesic activity comparable to morphine) but was discontinued due to adverse effects (e.g., hearing loss, unconsciousness) . The S(+)-isomer is 1.14–1.97× more potent in mice than the racemic mixture, while the R(−)-isomer is negligible .
- PB28: Binds σ2 receptors with subnanomolar affinity (Ki = 0.34 nM) and shows promise in cancer research due to tumor-selective uptake .
- However, ethyl substituents can decrease antibody cross-reactivity (e.g., 56-fold drop when replacing ethyl with methyl in piperazine-based fluorophores) , suggesting receptor selectivity differences.
Metabolic Profiles
- MT-45 : Metabolized via hydroxylation and glucuronidation, with phase I/II metabolites confirmed in human urine .
- Fluorinated Analogs (2F-, 3F-, 4F-MT-45) : Fluorine substitution alters metabolic pathways; 2F-MT-45 shares metabolites with MT-45 but exhibits distinct phase I oxidation patterns .
- Target Compound : Likely undergoes hepatic oxidation due to the ethyl group, but absence of diphenylethyl or fluorophenyl groups may reduce metabolite complexity.
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